molecular formula C9H4Cl2FN B2567009 1,4-Dichloro-7-fluoroisoquinoline CAS No. 1402004-82-3

1,4-Dichloro-7-fluoroisoquinoline

Cat. No.: B2567009
CAS No.: 1402004-82-3
M. Wt: 216.04
InChI Key: POQMPLFHBMTYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-7-fluoroisoquinoline: is a heterocyclic aromatic compound that belongs to the class of isoquinolines. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system. The presence of chlorine and fluorine atoms in the structure of this compound imparts unique chemical and physical properties, making it an important compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichloro-7-fluoroisoquinoline can be synthesized through several synthetic routes. One common method involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring. This can be achieved through halogenation reactions using reagents such as chlorine gas and fluorine gas under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that include the cyclization of precursors bearing pre-fluorinated and pre-chlorinated benzene rings. These processes are optimized for high yield and purity, and may involve the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-7-fluoroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

1,4-Dichloro-7-fluoroisoquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dichloro-7-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1,4-Dichloro-7-fluoroisoquinoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties.

Biological Activity

1,4-Dichloro-7-fluoroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

This compound (CAS Number: 1402004-82-3) is characterized by the following chemical structure:

  • Molecular Formula : C_9H_5Cl_2F_N
  • Molecular Weight : 217.05 g/mol
  • Melting Point : Not specified in the sources but relevant for stability studies.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Klebsiella pneumoniae64 µg/mL
Candida albicans32 µg/mL

These results suggest that the compound has moderate activity against certain pathogens, indicating its potential as a lead compound for further development in antimicrobial therapy .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its mechanism of action and efficacy against different cancer cell lines.

This compound has been shown to inhibit cyclin D1 expression and induce cyclin-dependent kinase inhibitors such as p21 Waf1/Cip1. These effects contribute to the blockade of cell proliferation in colorectal cancer cells . The compound targets specific pathways involved in cancer cell survival and proliferation, making it a candidate for further investigation in oncology.

Table 2: Inhibition of Cancer Cell Lines by this compound

Cell LineIC50 (µM)Mechanism of Action
LS174T (Colorectal)5.0Cyclin D1 inhibition
HT-296.5Induction of p21 Waf1/Cip1
Caco27.0Inhibition of MAT2A

The IC50 values indicate that the compound is effective at low concentrations, suggesting a strong potential for therapeutic application .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Antimicrobial Properties : A recent study tested various derivatives of isoquinoline compounds against multiple bacterial strains. The results showed that derivatives including this compound had significant activity against S. aureus and other pathogens .
  • Anticancer Study : Research conducted on colorectal cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers . This highlights the compound's potential as an anticancer agent.
  • Mechanistic Insights : Further investigations revealed that the compound affects metabolic pathways critical for cancer cell growth by inhibiting MAT2A, which is essential for methylation processes within cells .

Properties

IUPAC Name

1,4-dichloro-7-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-8-4-13-9(11)7-3-5(12)1-2-6(7)8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQMPLFHBMTYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.